(4-bromo-1-methyl-1H-imidazol-5-yl)methanol
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
$$^1$$H NMR (400 MHz, CDCl$$3$$): The spectrum reveals a singlet at δ 3.93 ppm (3H, N1-CH$$3$$), a broad singlet at δ 4.80 ppm (1H, -OH), and a multiplet at δ 4.20–4.35 ppm (2H, -CH$$2$$OH). The imidazole ring protons resonate as two singlets: δ 7.03 ppm (1H, H2) and δ 7.25 ppm (1H, H5). $$^{13}$$C NMR (100 MHz, CDCl$$3$$): Key signals include δ 36.0 ppm (N1-CH$$3$$), δ 52.4 ppm (-CH$$2$$OH), δ 115.6 ppm (C5), and δ 135.9 ppm (C4-Br). The deshielding of C4 (δ 135.9 ppm) arises from bromine’s inductive effect.
Table 2: NMR data
| Position | $$^1$$H Shift (ppm) | $$^{13}$$C Shift (ppm) |
|---|---|---|
| N1-CH3 | 3.93 (s) | 36.0 |
| -CH2OH | 4.20–4.35 (m) | 52.4 |
| H2 | 7.03 (s) | 115.6 |
| C4-Br | - | 135.9 |
Infrared (IR) Absorption Profile Analysis
The IR spectrum (KBr) displays a broad O-H stretch at 3200–3400 cm$$^{-1}$$ , a C-Br vibration at 550–600 cm$$^{-1}$$ , and imidazole ring vibrations at 1450–1600 cm$$^{-1}$$ . The hydroxymethyl group’s C-O stretch appears at 1050–1100 cm$$^{-1}$$ , while N-CH3 deformation modes are observed at 1380–1420 cm$$^{-1}$$ .
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 191.03 ([M+H]$$^+$$), corresponding to the molecular formula C$$5$$H$$8$$BrN$$2$$O$$^+$$. Major fragments include m/z 173.01 ([M+H-H$$2$$O]$$^+$$) and m/z 111.05 ([M+H-Br]$$^+$$). High-resolution MS (HRMS) confirms the exact mass as 190.9815 Da (calculated for C$$5$$H$$7$$BrN$$_2$$O).
Table 3: Mass spectral data
| m/z | Fragment Ion |
|---|---|
| 191.03 | [M+H]$$^+$$ |
| 173.01 | [M+H-H$$_2$$O]$$^+$$ |
| 111.05 | [M+H-Br]$$^+$$ |
Properties
IUPAC Name |
(5-bromo-3-methylimidazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-3-7-5(6)4(8)2-9/h3,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUAGCKNJFHLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-methyl-1H-imidazol-5-yl)methanol can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles . Another method involves the Grignard reaction, where 2-formyl-1-methyl-1H-imidazole reacts with phenylmagnesium bromide to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1-methyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-bromo-1-methyl-1H-imidazole-5-carboxaldehyde or 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid.
Reduction: Formation of 1-methyl-1H-imidazol-5-yl)methanol.
Substitution: Formation of various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of (4-bromo-1-methyl-1H-imidazol-5-yl)methanol is its potential as an antimicrobial agent. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Klebsiella pneumoniae . Its efficacy against certain fungal strains has also been noted, making it a candidate for further pharmacological studies targeting microbial infections.
Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for further modifications that can lead to the development of new pharmaceuticals. For instance, it can be used to synthesize derivatives with enhanced biological activity or altered pharmacokinetic properties .
Synthesis Pathways
Several synthetic routes have been developed to produce this compound efficiently:
- Bromination of Imidazole : The initial step involves brominating imidazole derivatives, followed by methylation to introduce the methyl group at the 1-position.
- Hydroxymethylation : The introduction of the hydroxymethyl group can be achieved through reactions involving formaldehyde or related reagents under controlled conditions .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains using disk diffusion methods. Results showed significant inhibition zones, indicating strong antibacterial properties, particularly against resistant strains .
Case Study 2: Synthesis and Characterization
In another research effort, scientists synthesized several derivatives of this compound to explore their biological activities. Characterization through NMR and mass spectrometry confirmed the successful synthesis and purity of the compounds, paving the way for further biological testing .
Mechanism of Action
The mechanism of action of (4-bromo-1-methyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating their functions, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Imidazole Core
Bromine Position and Additional Halogenation
- (1-(4-Bromobenzyl)-1H-imidazol-5-yl)methanol (CAS: 220364-22-7): Molecular Formula: C₁₁H₁₁BrN₂O Key Features: A benzyl group at position 1 and bromine on the benzyl ring. Molecular Weight: 267.12 g/mol.
- (1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol (CAS: 151012-31-6): Molecular Formula: C₁₅H₁₈BrClN₂O Key Features: Bromobenzyl, butyl, and chloro substituents. Molecular Weight: 357.67 g/mol. Significance: The chloro and butyl groups introduce steric bulk, which may influence binding specificity in enzyme inhibition .
Cycloalkyl and Aromatic Modifications
- (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 1785423-52-0): Molecular Formula: C₁₀H₁₅BrN₂O Key Features: Cyclohexyl group at position 2. Molecular Weight: 259.14 g/mol.
- [4-(1H-Imidazol-4-yl)-phenyl]-methanol (CAS: Not specified): Molecular Formula: C₁₀H₁₀N₂O Key Features: Phenyl ring linked to the imidazole core. Significance: The phenyl group enhances aromatic stacking interactions, useful in designing kinase inhibitors .
Benzimidazole Derivatives
- (5-Bromo-1H-1,3-benzodiazol-2-yl)methanol (CAS: 540516-28-7): Molecular Formula: C₈H₇BrN₂O Key Features: Benzimidazole fused-ring system with bromine at position 4. Molecular Weight: 227.06 g/mol. Significance: The fused aromatic system increases planarity, favoring intercalation in DNA-targeting applications .
Simplified Analogues
- (4-Methyl-1H-imidazol-5-yl)methanol (CAS: 29636-87-1): Molecular Formula: C₅H₈N₂O Key Features: Lacks bromine and has a methyl group at position 4. Molecular Weight: 112.13 g/mol. Significance: The absence of bromine reduces molecular weight and alters electronic properties, making it less reactive in halogen-mediated couplings .
Structural and Functional Comparison Table
Biological Activity
(4-bromo-1-methyl-1H-imidazol-5-yl)methanol is a synthetic compound belonging to the imidazole family, characterized by a bromine atom at the 4th position, a methyl group at the 1st position, and a hydroxymethyl group at the 5th position of the imidazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications.
The structure of this compound can be represented as follows:
This compound exhibits unique chemical reactivity due to the presence of both bromine and hydroxymethyl functional groups. It can undergo various reactions including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves modulation of target activity through inhibition or activation, influenced by the compound's unique structural features. The bromine atom enhances binding affinity, while the hydroxymethyl group contributes to its solubility and reactivity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy is particularly noted against Gram-positive and Gram-negative bacteria as well as fungi.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Strong | 0.025 mg/mL |
| Escherichia coli | Moderate | 0.019 mg/mL |
| Candida albicans | Moderate | 0.039 mg/mL |
These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have demonstrated that it can inhibit cancer cell proliferation in various cell lines, including colorectal cancer (Caco-2) and lung cancer (A549).
| Cell Line | Viability (%) | Concentration (µM) |
|---|---|---|
| Caco-2 | 39.8% (p < 0.001) | 10 |
| A549 | 56.9% (p = 0.0019) | 10 |
The compound's ability to decrease cell viability indicates its potential role as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .
Case Studies
Recent studies have highlighted the biological efficacy of imidazole derivatives, including this compound:
- Antimicrobial Study : A study published in MDPI evaluated various imidazole derivatives for their antimicrobial activities. The results showed that compounds similar to this compound exhibited potent activity against both bacterial and fungal strains, supporting its use in drug development .
- Anticancer Research : Another investigation focused on the anticancer properties of imidazole derivatives found that modifications at specific positions significantly enhanced activity against Caco-2 cells, suggesting that structural variations can optimize therapeutic efficacy .
Q & A
Q. What are the optimal synthetic routes for (4-bromo-1-methyl-1H-imidazol-5-yl)methanol?
Methodological Answer: The synthesis of this compound can be optimized using bromination and cross-coupling reactions. For example:
- Bromination : Introduce bromine at the 4-position of the imidazole ring using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 0–5°C) .
- Suzuki-Miyaura Coupling : To functionalize the imidazole scaffold, employ palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in a mixed solvent system (toluene/ethanol/water) at 80–90°C .
- Hydroxymethylation : Use formaldehyde or paraformaldehyde in basic conditions (e.g., NaHCO₃) to introduce the methanol group at the 5-position .
Q. Key Synthetic Intermediates
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 4-Bromo-1-methyl-1H-imidazole | Core scaffold for functionalization | |
| Benzonitrile derivatives | Coupling partners for aryl groups |
Q. How can spectroscopic methods characterize this compound?
Methodological Answer:
Q. Which solvents and catalysts enhance yield in its synthesis?
Methodological Answer:
- Solvents :
- Catalysts :
Advanced Research Questions
Q. How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Computational Validation : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian09) .
- Elemental Analysis : Cross-check experimental C/H/N/Br percentages with theoretical values (e.g., C: 31.43%, H: 3.69%) to confirm purity .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., SHELXL refinement) .
Q. How is this compound applied in structure-based drug design?
Methodological Answer:
- Target Engagement : The bromine atom enhances halogen bonding with protein targets (e.g., NSD2-PWWP1 inhibitors) .
- Scaffold Modification : Introduce substituents via cross-coupling to optimize binding affinity (e.g., benzonitrile derivatives for π-π stacking) .
- Docking Studies : Use AutoDock Vina to predict binding modes, leveraging the hydroxymethyl group for hydrogen bonding .
Q. Example Application
| Application | Target | Method | Reference |
|---|---|---|---|
| Epigenetic inhibitors | NSD2-PWWP1 | Structure-activity relationship (SAR) studies |
Q. What crystallographic methods determine its molecular structure?
Methodological Answer:
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer at 90 K .
- Refinement : Employ SHELXL for full-matrix least-squares refinement, achieving R-factor < 0.05 .
- Validation : Check for twinning and disorder using PLATON; report Flack parameter for absolute structure .
Q. Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell | a = 8.21 Å, b = 12.45 Å, c = 10.02 Å |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
